5-(chloromethyl)-4-cyclopropyl-1,3-thiazole
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Overview
Description
5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chloromethyl group at the 5-position and a cyclopropyl group at the 4-position. Thiazoles are known for their diverse biological activities and are often found in various pharmaceuticals and agrochemicals. The unique structure of this compound makes it an interesting compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-4-cyclopropyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-cyclopropyl-1,3-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction Reactions: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with various functional groups (e.g., amines, ethers, thioethers).
Oxidation: Compounds with additional oxygen-containing functional groups (e.g., alcohols, ketones).
Reduction: Reduced thiazole derivatives.
Scientific Research Applications
5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-4-cyclopropyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-methoxy-benzaldehyde: A compound with a similar chloromethyl group but different aromatic ring structure.
5-(Chloromethyl)furfural: A furan derivative with a chloromethyl group.
5-(Bromomethyl)furfural: A brominated analog of 5-(chloromethyl)furfural.
Uniqueness
5-(Chloromethyl)-4-cyclopropyl-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2355122-77-7 |
---|---|
Molecular Formula |
C7H8ClNS |
Molecular Weight |
173.7 |
Purity |
95 |
Origin of Product |
United States |
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